![molecular formula C7H4ClF3O2S B2547436 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene CAS No. 1321028-49-2](/img/structure/B2547436.png)
1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene is a fluorinated aromatic compound that is likely to have a complex chemistry due to the presence of multiple electronegative fluorine atoms and a sulfonyl group attached to the benzene ring. The presence of these groups can significantly alter the reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be challenging due to the reactivity of fluorine. However, the papers provided offer insights into related methodologies. For instance, the synthesis of derivatives of chloronitrobenzene with pentafluorosulfanyl and perfluoroalkylthio groups involves the use of bis(chlorophenyl)disulfides and fluorination with AgF2 or thermolytic reactions with xenon(II) bis(perfluoroalkylcarboxylates) . Although not directly related to the target compound, these methods could potentially be adapted for the synthesis of 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene by introducing the appropriate sulfonyl and chloromethyl groups.
Molecular Structure Analysis
The molecular structure of such a compound would be influenced by the electron-withdrawing effects of the fluorine atoms and the sulfonyl group. These groups would likely increase the electron density on the benzene ring, making it more susceptible to nucleophilic attack. The steric hindrance provided by these groups could also influence the overall shape and reactivity of the molecule.
Chemical Reactions Analysis
The introduction of electron-withdrawing groups such as fluorine and sulfonyl groups into an aromatic ring can activate halogen substituents towards nucleophilic substitution reactions . This suggests that 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene could undergo various nucleophilic substitution reactions, potentially allowing for the introduction of different functional groups into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often significantly different from their non-fluorinated counterparts. The high electronegativity of fluorine can lead to increased thermal stability and chemical resistance . The presence of a sulfonyl group could contribute to the compound's polarity, potentially affecting its solubility and boiling point. The papers do not provide specific data on the physical and chemical properties of 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene, but similar compounds have been shown to have unique properties due to the presence of fluorine and other electronegative groups .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Fluorinated compounds are pivotal in organic synthesis and catalysis due to their unique reactivity and ability to improve the pharmacokinetic properties of drug molecules. Studies on the synthesis and application of fluorinated reagents highlight the importance of fluorine in developing novel organic transformations. For instance, the synthesis of high-purity 1-chloro-2,6-difluorobenzene, facilitated by sulfonyl chloride, showcases the strategic incorporation of fluorine atoms to direct substitution reactions, which is crucial for producing intermediates for pharmaceuticals and agrochemicals (Moore, 2003). Similarly, the development of greener fluorination techniques, such as the direct electrophilic fluorination of carbonyl compounds in water, demonstrates an environmentally friendly approach to synthesizing fluorinated organic molecules (Stavber & Stavber, 2010).
Environmental Remediation
The persistence and potential toxicity of fluorinated compounds have raised environmental concerns, necessitating research into their degradation and remediation. The study on heat-activated persulfate oxidation of perfluorinated compounds under conditions suitable for in-situ groundwater remediation provides valuable insights into the challenges and solutions for addressing contamination by fluorinated substances (Park et al., 2016).
Materials Science
Fluorinated compounds play a critical role in materials science, particularly in the development of high-performance polymers and coatings. The incorporation of fluorine into polymers can significantly enhance their properties, such as chemical resistance, stability, and hydrophobicity. Research on novel sulfonated poly(arylene ether) copolymers containing fluorine atoms underscores the impact of fluorination on the thermal and chemical properties of materials for advanced applications, such as fuel cell membranes (Jeong et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry . Future directions may include the development of more efficient and environmentally friendly difluoromethylation reagents and processes .
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methyl]sulfonyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZIVEYRKDUZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

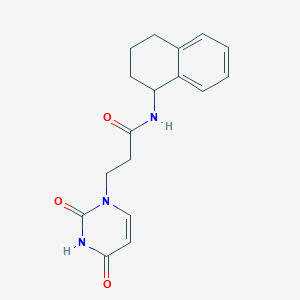
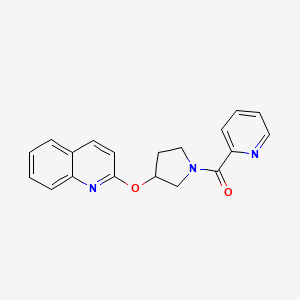
![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)
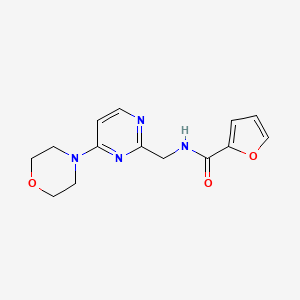
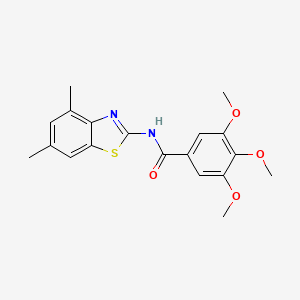
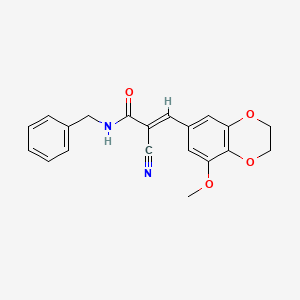
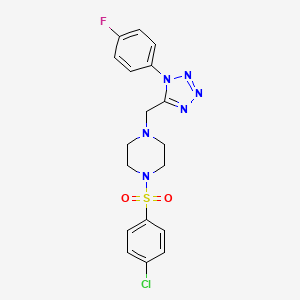
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)
![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)
![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)
![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)
![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)
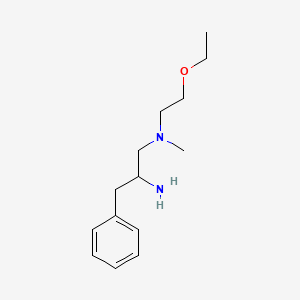
![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)